molecular formula C21H15BrN4O2 B2995967 4-溴-N-(3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺 CAS No. 1005298-25-8

4-溴-N-(3-(2-甲基-4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)苯基)苯甲酰胺

货号 B2995967
CAS 编号: 1005298-25-8
分子量: 435.281
InChI 键: QCEVTOASZYZYNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide” is a complex organic molecule. It contains a pyridopyrimidinone ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), attached to a phenyl group (a ring of six carbon atoms) via an amide linkage (a carbonyl group adjacent to a nitrogen). The molecule also contains a bromine atom attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of the bromine atom would add significant weight to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, the amide bond could be hydrolyzed, and the pyridopyrimidinone ring could undergo various transformations depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the amide group could influence properties like solubility, melting point, and reactivity .

科学研究应用

合成和生物学评价

研究重点是合成新型化合物及其生物学评价。例如,周等人(2008 年)描述了一种充当同种型选择性组蛋白脱乙酰酶 (HDAC) 抑制剂的化合物的构思和合成,强调了其阻断癌细胞增殖和诱导细胞凋亡的潜力。这项研究强调了该化合物显着的抗肿瘤活性及其进入临床试验的进展,显示了作为抗癌药物的希望 (周等人,2008 年)

叶等人(2012 年)开发了一种非水毛细管电泳方法,用于分离甲磺酸伊马替尼及其相关物质,展示了该化合物在药物应用中质量控制中的相关性 (叶等人,2012 年)

Petrie 等人(1985 年)合成了几种 3,4,6-三取代的吡唑并[3,4-d]嘧啶核糖核苷,并测试了它们对病毒和肿瘤细胞的生物活性。其中一些化合物表现出中等的抗肿瘤活性,表明它们在药物化学中具有潜在的用途 (Petrie 等人,1985 年)

Rahmouni 等人(2016 年)合成了一系列新型吡唑并嘧啶,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。该研究提供了对构效关系的见解,并鉴定了具有潜在治疗应用的化合物 (Rahmouni 等人,2016 年)

吴等人(2021 年)合成了含有酰胺部分的新型嘧啶衍生物,并评估了它们的抗真菌活性。该研究强调了两种与标准治疗相比具有更高抗真菌活性的化合物,强调了嘧啶衍生物在解决真菌感染方面的治疗潜力 (Wu 等人,2021 年)

属性

IUPAC Name

4-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-5-2-4-16(12-17)25-20(27)14-7-9-15(22)10-8-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEVTOASZYZYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。